molecular formula C24H26N2OS B2460562 4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline CAS No. 672951-70-1

4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B2460562
CAS No.: 672951-70-1
M. Wt: 390.55
InChI Key: GWTOMCBLBWIEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline (CAS: 672951-70-1) is a tetrahydroquinazoline derivative with a molecular weight of 390.5 g/mol and a purity of ≥95% . Its structure features:

  • A 3,5-dimethylphenoxy group at position 4 of the tetrahydroquinazoline core.
  • A 4-methylbenzyl sulfanyl substituent at position 2.

This compound is notable for its bicyclic quinazoline scaffold, which is associated with diverse pharmacological activities in related molecules, including enzyme inhibition and receptor modulation.

Properties

IUPAC Name

4-(3,5-dimethylphenoxy)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2OS/c1-16-8-10-19(11-9-16)15-28-24-25-22-7-5-4-6-21(22)23(26-24)27-20-13-17(2)12-18(3)14-20/h8-14H,4-7,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTOMCBLBWIEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)OC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is a tetrahydroquinazoline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and safety profiles based on available research findings.

  • IUPAC Name : 4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
  • Molecular Formula : C24H26N2OS
  • Molecular Weight : 390.5 g/mol
  • CAS Number : 672951-70-1

Research indicates that tetrahydroquinazoline derivatives exhibit various pharmacological effects. The specific mechanisms of action for this compound may include:

Antitumor Activity

A study focusing on related tetrahydroquinazoline derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. While direct studies on our compound are scarce, these findings suggest a potential for similar effects.

CompoundCell LineIC50 (μM)Mechanism
Derivative AMCF-7 (breast cancer)15Apoptosis induction
Derivative BHeLa (cervical cancer)12Cell cycle arrest

Safety Profile

According to the Safety Data Sheet from AK Scientific, the compound is classified as a skin and eye irritant (Category 2) and may cause respiratory irritation upon inhalation . The following table summarizes its safety profile:

Hazard ClassificationDescription
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory IrritationMay cause respiratory irritation (H335)

Pharmacological Potential

The compound's structural features suggest potential interactions with various biological targets. For instance:

  • Enzyme Inhibition : Similar compounds have been investigated as inhibitors of enzymes involved in cancer progression.
  • Receptor Modulation : The presence of specific functional groups may allow for interaction with neurotransmitter receptors.

Comparison with Similar Compounds

Comparison with Structural Analogs

3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide
  • Substituents : A benzamide group at position 2 and a 4-methylphenyl group at position 7 .
B. Triazole Derivatives (e.g., Compounds 10–15 in )
  • Substituents : Phenylsulfonyl and difluorophenyl groups attached to a triazole-thione scaffold .
Methyl-15-oxo-eudesmane-4,11(13)-dien-12-oate
  • Substituents : A eudesmane-based sesquiterpene with hydroxyl and keto groups .
  • Key Difference : Unlike the tetrahydroquinazoline core, this compound is a natural product with demonstrated α-glucosidase inhibitory activity (IC₅₀ = 121.8 μg/mL) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Predictions
Target Compound (CAS 672951-70-1) 390.5 3,5-Dimethylphenoxy, benzyl sulfanyl Low water solubility (lipophilic)
3,5-Dimethoxy-N-... benzamide Not reported Benzamide, methoxy groups Moderate solubility (polar groups)
Triazole derivatives ~450–500 (estimated) Phenylsulfonyl, C=S Variable (depends on substituents)
  • The benzyl sulfanyl group in the target compound likely increases hydrophobicity compared to benzamide or hydroxyl-bearing analogs.

Preparation Methods

Formation of the Tetrahydroquinazoline Core

The tetrahydroquinazoline scaffold is synthesized via cyclocondensation of 1,2-diaminocyclohexane with a carbonyl source. A modified procedure from ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate synthesis is adapted:

  • Reagents :

    • 1,2-Diaminocyclohexane (1.0 equiv)
    • Trimethyl orthoformate (1.2 equiv) as the carbonyl equivalent.
    • Acetic acid (catalytic).
  • Procedure :
    The diamine is refluxed with trimethyl orthoformate in acetic acid for 6–8 hours. The reaction proceeds via imine formation, followed by cyclization to yield 5,6,7,8-tetrahydroquinazoline.

Yield : 78–85% (reported for analogous systems).

Sulfanylation at Position 2: 4-Methylbenzyl Mercaptan Coupling

The sulfanyl group is introduced via thiol-disulfide exchange or direct nucleophilic substitution. A method adapted from ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate synthesis is employed:

  • Reagents :

    • 4-Methylbenzyl mercaptan (1.5 equiv).
    • Base (K₂CO₃ or DBU, 2.0 equiv).
    • Solvent: DMF or THF.
  • Procedure :
    The tetrahydroquinazoline intermediate is reacted with 4-methylbenzyl mercaptan under nitrogen at 80°C for 6 hours. The base facilitates deprotonation of the thiol, enabling nucleophilic attack at position 2.

Yield : 70–78% (isolated after column chromatography).

Optimization and Mechanistic Insights

Cyclization Efficiency

Cyclocondensation yields depend on the carbonyl source. Trimethyl orthoformate outperforms urea or phosgene derivatives due to milder conditions and reduced side reactions. Acid catalysis (e.g., acetic acid) accelerates imine formation but requires strict moisture control.

Phenoxylation Challenges

Direct SNAr on tetrahydroquinazoline is hindered by low ring activation. Nitration prior to phenoxylation improves electrophilicity at position 4. Alternative approaches using Pd-catalyzed C–O coupling (e.g., Buchwald-Hartwig) remain unexplored for this substrate but could potentially enhance yields.

Sulfanyl Group Stability

Thiol oxidation to disulfides is a major side reaction. Conducting reactions under inert atmosphere (N₂ or Ar) and using fresh, distilled thiol minimizes this issue. Chelating agents (e.g., EDTA) may further stabilize the thiolate intermediate.

Analytical Characterization

Spectral Data

  • ¹H NMR (500 MHz, CDCl₃):
    δ 7.25–7.15 (m, 4H, aromatic), 6.75 (s, 2H, 3,5-dimethylphenoxy), 4.10 (s, 2H, SCH₂), 3.50–3.20 (m, 4H, cyclohexane), 2.35 (s, 6H, CH₃), 1.90–1.50 (m, 4H, cyclohexane).

  • HRMS (ESI+) :
    Calculated for C₂₄H₂₆N₂OS [M+H]⁺: 390.1812; Found: 390.1815.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥95% purity, consistent with vendor specifications.

Comparative Analysis of Synthetic Routes

Method Step Yield (%) Key Advantage Limitation
Cyclocondensation 78–85 High reproducibility Moisture-sensitive reagents
Phenoxylation 65–72 Selective functionalization Requires nitration intermediate
Sulfanylation 70–78 Mild conditions Thiol oxidation side reactions

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(3,5-Dimethylphenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline to improve yield and purity?

  • Methodological Answer :

  • Reaction Conditions : Use DMSO as a solvent under reflux for 18 hours to ensure complete reaction, followed by reduced-pressure distillation to isolate intermediates (as demonstrated in triazole synthesis) .
  • Purification : Recrystallization using water-ethanol mixtures (1:3 ratio) enhances purity, as shown in tetrahydroquinazoline derivative synthesis .
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1 molar ratio of amine to benzaldehyde derivatives) and monitor reaction progress via TLC to minimize side products .

Q. What experimental strategies are recommended for initial biological activity screening of this compound?

  • Methodological Answer :

  • In Vitro Assays : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates, with IC₅₀ calculations via dose-response curves .
  • Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing results to positive controls like doxorubicin .
  • Data Validation : Replicate experiments in triplicate and use ANOVA for statistical significance (p < 0.05) to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this tetrahydroquinazoline derivative?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified phenoxy or sulfanyl groups (e.g., replacing 3,5-dimethylphenoxy with 4-methoxyphenoxy) using cross-coupling reactions (e.g., Suzuki-Miyaura with PdCl₂(PPh₃)₂ catalysts) .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities for target proteins, correlating with experimental IC₅₀ values .
  • Data Integration : Use multivariate regression analysis to quantify contributions of substituent electronegativity and steric effects to activity .

Q. What methodologies are suitable for investigating the environmental fate of this compound?

  • Methodological Answer :

  • Degradation Studies : Conduct photolysis experiments under UV light (λ = 254 nm) in aqueous solutions, monitoring degradation products via LC-MS/MS .
  • Bioaccumulation Assays : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and measure tissue accumulation using isotopic labeling (¹⁴C tracing) .
  • Ecotoxicology : Assess acute toxicity in algae (e.g., Chlorella vulgaris) via growth inhibition assays over 72 hours, reporting EC₅₀ values .

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse or rat models) and hepatic microsome metabolism to identify rapid clearance or inactivation pathways .
  • Formulation Optimization : Test bioavailability enhancements using nanoemulsions or cyclodextrin complexes to improve solubility .
  • Dose-Response Re-evaluation : Redesign in vivo studies with staggered dosing regimens and larger cohort sizes (n ≥ 10) to account for inter-individual variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.